molecular formula C9H7NOS B010754 6-Acetylbenzothiazole CAS No. 19989-35-6

6-Acetylbenzothiazole

Cat. No.: B010754
CAS No.: 19989-35-6
M. Wt: 177.22 g/mol
InChI Key: KHIQJRVZQJFYKD-UHFFFAOYSA-N
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Description

6-Acetylbenzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a fused ring structure. This compound is characterized by the presence of an acetyl group at the sixth position of the benzothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetylbenzothiazole typically involves the acetylation of benzothiazole derivatives. One common method is the Friedel-Crafts acylation reaction, where benzothiazole is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation and other green chemistry techniques can also be employed to reduce reaction times and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Acetylbenzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

6-Acetylbenzothiazole has a wide range of scientific research applications, including:

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects against various diseases.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Acetylbenzothiazole
  • 4-Acetylbenzothiazole
  • 2-Mercaptobenzothiazole
  • 2-Aminobenzothiazole

Comparison: 6-Acetylbenzothiazole is unique due to the specific positioning of the acetyl group at the sixth position, which can influence its chemical reactivity and biological activity. Compared to other acetylbenzothiazole derivatives, this compound may exhibit distinct properties and applications, making it a valuable compound for targeted research and industrial use.

Properties

IUPAC Name

1-(1,3-benzothiazol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIQJRVZQJFYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445314
Record name 6-ACETYLBENZOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19989-35-6
Record name 6-ACETYLBENZOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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